![molecular formula C15H8BrClN4O4 B2939447 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide CAS No. 905679-41-6](/img/structure/B2939447.png)
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide
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Overview
Description
The compound “N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide” is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. These include a bromophenyl group, an oxadiazole ring, a chloronitrobenzamide moiety. Each of these groups contributes to the overall properties of the molecule .
Molecular Structure Analysis
The molecular structure of a compound like this would be determined by techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the oxadiazole ring might participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the bromine and nitro groups would likely make the compound relatively dense and polar .Scientific Research Applications
Synthesis and Biological Activity
Compounds containing the 1,3,4-oxadiazole moiety, such as those related to N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide, have been synthesized and evaluated for various biological activities. For instance, derivatives of 1,3,4-oxadiazole have shown significant antibacterial activity against Salmonella typhi, highlighting their potential as antimicrobial agents. Such compounds were synthesized through reactions involving phenyl acetic acid derivatives and evaluated for their efficacy, demonstrating the utility of 1,3,4-oxadiazole structures in developing new antibacterial agents (Salama, 2020).
Material Science and Sensing Applications
In material science, oxadiazole derivatives have been utilized for sensing applications due to their unique properties. A study explored the synthesis of o-phenylendiamine (OPD) derivatives containing the 1,3,4-oxadiazole unit for the chemosensing of phosgene, a toxic compound. These sensors operated through a benzimidazolone-forming reaction, offering a promising approach for the detection of hazardous materials. The efficiency of these sensors was highlighted by their colorimetric and fluorescence response to phosgene exposure, with detection limits in the ppb range (Hu et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClN4O4/c16-9-3-1-8(2-4-9)14-19-20-15(25-14)18-13(22)11-7-10(17)5-6-12(11)21(23)24/h1-7H,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUKBYKBVQFRCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide |
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